molecular formula C12H12ClNO2 B8416487 N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide

N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide

Cat. No.: B8416487
M. Wt: 237.68 g/mol
InChI Key: HZOOJHNEQDPTDE-UHFFFAOYSA-N
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Description

N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C12H12ClNO2. This compound is notable for its unique structure, which includes a cyclopropane ring, a carboxylic acid group, a chloro-substituted benzyl group, and a formyl group. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide typically involves multiple steps. One common method starts with the preparation of cyclopropanecarboxylic acid, which can be synthesized through the reaction of dihalocarbenes with olefins to form cyclopropanes, followed by oxidation to yield the carboxylic acid

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s biological activity.

Comparison with Similar Compounds

N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide can be compared to other similar compounds such as:

    Cyclopropanecarboxylic Acid: Lacks the chloro and formyl groups, resulting in different reactivity and applications.

    4-Chloro-3-formyl-benzylamine: Lacks the cyclopropane ring, affecting its chemical properties and biological activity.

    Cyclopropanecarboxylic Acid 4-chloro-benzylamide:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical behavior and wide range of applications.

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H12ClNO2/c13-11-4-1-8(5-10(11)7-15)6-14-12(16)9-2-3-9/h1,4-5,7,9H,2-3,6H2,(H,14,16)

InChI Key

HZOOJHNEQDPTDE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCC2=CC(=C(C=C2)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

MnO2 (6.29 g, 72.0 mmol) was added to a sol. of cyclopropanecarboxylic acid 4-chloro-3-hydroxymethyl-benzylamide (3.47 g, 14.0 mmol) in CH3CN (300 mL) at rt. The mixture was stirred for 3 h at rt, and MnO2 (2.52 g, 29.0 mmol) was added again. The mixture was stirred for 1 h at rt, and MnO2 (1.26 g, 14.0 mmol) was added again. The mixture was stirred for 1.5 h, and was filtered through celite. The filtrate was evaporated under reduced pressure, and the residue was dried under high vacuum to yield the crude title compound (3.13 g, 91%) that was used further without purification. LC-MS: tR=0.80 min; ES+: 279.31.
Quantity
3.47 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
6.29 g
Type
catalyst
Reaction Step One
Name
Quantity
2.52 g
Type
catalyst
Reaction Step Two
Name
Quantity
1.26 g
Type
catalyst
Reaction Step Three

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